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Compound of Interest

Compound Name: RIPK2-IN-3

Cat. No.: B3390941 Get Quote

For researchers, scientists, and drug development professionals, understanding the kinase

selectivity profile of a small molecule inhibitor is paramount. An ideal inhibitor potently targets

the kinase of interest while minimizing off-target effects, thereby reducing the potential for

toxicity and undesired biological responses. This guide provides a comparative analysis of the

kinase selectivity of several key RIPK2 inhibitors, offering insights supported by available

experimental data. While comprehensive kinome-wide data for RIPK2-IN-3 is not publicly

available, we will compare it to well-characterized inhibitors to highlight the standards and

methodologies in kinase selectivity profiling.

Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a critical transducer of signals

from the nucleotide-binding oligomerization domain-containing protein 1 (NOD1) and NOD2

pattern recognition receptors. Its central role in the innate immune response has made it an

attractive target for therapeutic intervention in a range of inflammatory diseases and cancers. A

crucial aspect of developing effective RIPK2-targeted therapies is ensuring the high selectivity

of the inhibitor.

Comparative Kinase Selectivity of RIPK2 Inhibitors
The following table summarizes the available kinase selectivity data for RIPK2-IN-3 and

several other widely studied RIPK2 inhibitors. The data highlights the varying degrees of

selectivity achieved by different chemical scaffolds.
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Inhibitor RIPK2 Potency Selectivity Profile Key Off-Targets

RIPK2-IN-3 IC50: 6.39 μM[1]

No comprehensive

kinome scan data is

publicly available.

Not determined.

GSK583 IC50: 5 nM (human)[2]

Highly selective over a

panel of 300 kinases

at 1 μM concentration.

[2]

Some inhibition of

BRK and Aurora A

noted.

WEHI-345
IC50: 130 nM, Kd: 46

nM[3][4]

Selective over RIPK1,

RIPK4, and RIPK5

(Kd >10,000 nM) and

a panel of 95 other

kinases at 1 µM.[3]

Not specified in the

provided results.

Ponatinib
IC50: ~0.37-2 nM

(against BCR-ABL)[5]

A multi-kinase inhibitor

with activity against

various kinases.[5][6]

KDR, FLT3, FGFR1,

and others.[7]

Experimental Protocols: Assessing Kinase
Selectivity
The "gold standard" for determining the selectivity of a kinase inhibitor is through broad,

competition-based binding assays. The KINOMEscan™ platform from Eurofins DiscoverX is a

widely used example of such a technology.

KINOMEscan™ Competition Binding Assay Protocol
The KINOMEscan™ assay quantitatively measures the binding of a test compound to a large

panel of kinases (typically over 400). The methodology does not rely on ATP and thus provides

a true measure of the inhibitor's binding affinity (dissociation constant, Kd), rather than an IC50

value which can be influenced by ATP concentration.[8][9]

Assay Principle:
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The assay is based on a competitive binding format with three main components: a DNA-

tagged kinase, an immobilized ligand, and the test compound.[8]

Preparation: A diverse panel of human kinases is expressed, purified, and tagged with a

unique DNA identifier. An immobilized ligand that binds to the active site of a broad range of

kinases is coupled to a solid support (e.g., beads).[8]

Competition: The DNA-tagged kinase is incubated with the immobilized ligand and the test

compound. If the test compound binds to the kinase's active site, it will compete with the

immobilized ligand and prevent the kinase from binding to the solid support.[8]

Quantification: After an incubation period to reach equilibrium, the unbound kinase is washed

away. The amount of kinase remaining bound to the solid support is quantified by measuring

the amount of its corresponding DNA tag using quantitative PCR (qPCR).[8]

Data Analysis: The amount of kinase bound to the support in the presence of the test

compound is compared to a control sample (containing DMSO instead of the compound). A

lower amount of bound kinase in the presence of the test compound indicates a stronger

interaction. For determining the dissociation constant (Kd), the assay is performed with a

range of inhibitor concentrations, and the results are fitted to a binding curve.[8]

Visualizing Key Concepts
To better understand the context of RIPK2 inhibition and kinase selectivity, the following

diagrams illustrate the RIPK2 signaling pathway, the experimental workflow for kinase

selectivity profiling, and a conceptual representation of inhibitor selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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